Cas no 2171847-66-6 (4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid)

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a tetrahydrofuran (oxolane) ring with a methyl substituent at the 3-position, enhancing conformational rigidity, and a carboxylic acid group for coupling reactions. The Fmoc protecting group ensures efficient deprotection under mild basic conditions, making it suitable for solid-phase peptide synthesis (SPPS). This compound is particularly valuable for introducing constrained, non-natural amino acid motifs into peptides, improving stability and bioactivity. Its high purity and well-defined reactivity profile make it a reliable choice for researchers in medicinal chemistry and peptide engineering.
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid structure
2171847-66-6 structure
商品名:4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid
CAS番号:2171847-66-6
MF:C26H30N2O6
メガワット:466.526207447052
CID:5761892
PubChem ID:165877434

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-1506471
    • 4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid
    • 2171847-66-6
    • 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid
    • インチ: 1S/C26H30N2O6/c1-3-16(23(29)28-22-14-33-15-26(22,2)24(30)31)12-27-25(32)34-13-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,3,12-15H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)
    • InChIKey: UWEGFJYFYHBLND-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C(C(=O)O)(C)C1)NC(C(CC)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 466.21038668g/mol
  • どういたいしつりょう: 466.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 738
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 114Ų

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1506471-1.0g
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid
2171847-66-6
1g
$3368.0 2023-05-26
Enamine
EN300-1506471-10.0g
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid
2171847-66-6
10g
$14487.0 2023-05-26
Enamine
EN300-1506471-2.5g
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid
2171847-66-6
2.5g
$6602.0 2023-05-26
Enamine
EN300-1506471-0.1g
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid
2171847-66-6
0.1g
$2963.0 2023-05-26
Enamine
EN300-1506471-100mg
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid
2171847-66-6
100mg
$2963.0 2023-09-27
Enamine
EN300-1506471-50mg
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid
2171847-66-6
50mg
$2829.0 2023-09-27
Enamine
EN300-1506471-2500mg
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid
2171847-66-6
2500mg
$6602.0 2023-09-27
Enamine
EN300-1506471-0.05g
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid
2171847-66-6
0.05g
$2829.0 2023-05-26
Enamine
EN300-1506471-0.5g
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid
2171847-66-6
0.5g
$3233.0 2023-05-26
Enamine
EN300-1506471-1000mg
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-3-methyloxolane-3-carboxylic acid
2171847-66-6
1000mg
$3368.0 2023-09-27

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid 関連文献

Related Articles

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acidに関する追加情報

Introduction to 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic Acid (CAS No. 2171847-66-6)

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid, identified by its CAS number 2171847-66-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising properties for use in drug development, particularly in the synthesis of novel therapeutic agents. The structural complexity of this molecule, characterized by its intricate arrangement of functional groups, makes it a subject of intense study among researchers aiming to uncover new pharmacological applications.

The molecular structure of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid incorporates several key features that contribute to its potential biological activity. The presence of a fluorenylmethoxycarbonyl (Fmoc) group is particularly noteworthy, as this moiety is widely used in peptide synthesis and has been shown to enhance the stability and solubility of peptide-based drugs. Additionally, the amide and oxolane rings introduce rigidity to the molecule, which can be advantageous in terms of binding affinity and metabolic stability. These structural elements collectively contribute to the compound's suitability for further development as a pharmacological agent.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid has emerged as a promising candidate in this context due to its unique chemical properties. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory responses and cancer progression. These findings have prompted further investigation into its potential therapeutic applications.

The synthesis of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves the careful manipulation of various functional groups, including the introduction of the Fmoc moiety and the formation of the oxolane ring. Researchers have employed advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, to achieve high yields and purity levels. These synthetic advancements not only highlight the compound's complexity but also demonstrate the growing capabilities of modern chemical synthesis.

The pharmacological potential of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid has been explored through both in vitro and in vivo studies. In vitro experiments have revealed that this compound interacts with specific biological targets, leading to modulatory effects on cellular processes. For instance, it has been observed to inhibit the activity of certain kinases, which are key players in signal transduction pathways associated with cancer and inflammation. These findings have laid the groundwork for further preclinical studies to evaluate its safety and efficacy.

In vivo studies have provided additional insights into the pharmacological profile of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid. Animal models have demonstrated that this compound can effectively penetrate biological barriers and reach target sites within the body. Moreover, preliminary toxicity studies have shown that it exhibits low systemic toxicity at relevant doses, suggesting its potential for safe clinical use. These results are encouraging and warrant further investigation into its therapeutic applications.

The development of novel drug candidates often involves collaboration between chemists, biologists, and clinicians. The case of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid exemplifies this interdisciplinary approach. Chemists have played a crucial role in designing and synthesizing the compound, while biologists have conducted extensive testing to evaluate its biological activity. Clinicians have provided insights into potential therapeutic applications based on their understanding of disease mechanisms. This collaborative effort is essential for translating laboratory discoveries into effective treatments for patients.

The future prospects for 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic indications. Advances in computational chemistry and molecular modeling are expected to play a significant role in this process by providing detailed insights into drug-target interactions. Additionally, novel synthetic methodologies may enable the production of derivatives with enhanced efficacy and reduced side effects.

In conclusion, 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-3-methyloxolane-3-carboxylic acid (CAS No. 2171847-66) is a structurally complex organic compound with significant potential in pharmaceutical applications. Its unique chemical properties, coupled with promising preliminary biological data, make it an attractive candidate for further development as a therapeutic agent. As research continues to uncover new insights into its pharmacological profile, this compound is poised to contribute to advancements in drug discovery and development.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd